Tetraconazole

概要

説明

テトラコナゾールは、トリゾール系デメチラーゼ阻害剤(DMI)のグループに属する広域スペクトル殺菌剤です。果物、野菜、穀物、大豆、テンサイ、落花生、ペカンなどの作物を、真菌感染から守るために、農業で広く使用されています。 テトラコナゾールは、真菌細胞膜の重要な構成要素であるエルゴステロールの合成を阻害することで作用し、真菌の成長と繁殖を阻害します .

準備方法

合成経路と反応条件

テトラコナゾールの合成には、2-(2,4-ジクロロフェニル)-3-(1H-1,2,4-トリアゾール-1-イル)プロパン-1-オールのフッ素化が含まれます。 文献に記載されている方法の1つには、ヨウ化ナトリウムの存在下、無水ジメチルホルムアミド中でのテトラフルオロエチレンの使用が含まれます . 別な方法には、2,4-ジクロロフェニル酢酸を原料として使用し、メタノールと濃硫酸との還流を含む一連の反応、それに続くアクリル酸エチル、パラホルムアルデヒド、炭酸カリウム、ジメチルスルホキシドとの反応が含まれます .

工業生産方法

テトラコナゾールの工業生産は、通常、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。このプロセスには、最終生成物の高収率と純度を確保するための反応条件の厳密な制御が含まれます。結晶化やクロマトグラフィーなどの高度な精製技術の使用は、目的の品質を達成するために一般的です。

化学反応の分析

反応の種類

テトラコナゾールは、次のようなさまざまな化学反応を起こします。

酸化: テトラコナゾールは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。

還元: 還元反応は、テトラコナゾールに存在する官能基を変換することができます。

置換: 置換反応は、トリアゾール環またはフェニル環で起こり、さまざまな誘導体の形成につながります。

一般的な試薬と条件

テトラコナゾールの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。

生成される主要な生成物

テトラコナゾールの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は水酸化誘導体の形成につながる可能性があり、置換反応はさまざまな置換トリアゾールまたはフェニル誘導体をもたらす可能性があります。

科学研究の応用

テトラコナゾールは、次のような幅広い科学研究の応用があります。

化学: トリゾール系殺菌剤の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 土壌微生物群集への影響と非標的生物への潜在的な影響について調査されています.

医学: ヒトと動物の真菌感染の治療における潜在的な用途について検討されています。

科学的研究の応用

Agricultural Applications

Tetraconazole is primarily utilized in agriculture to protect crops from fungal diseases. Its application has been extensively studied, particularly in wheat production.

- Fungicidal Activity : Research indicates that the enantiomers of this compound exhibit different levels of fungicidal activity. The (R)-(+)-tetraconazole is significantly more effective against pathogens like Rhizoctonia cerealis and Fusarium graminearum compared to its (S)-(-) counterpart, with efficacy ratios ranging from 1.49 to 1.98 times greater . This stereoselective behavior necessitates careful consideration in pesticide application strategies.

- Field Studies : Field trials have demonstrated that multiple applications of this compound can effectively reduce fungal infections in crops such as grapes and wheat. For instance, studies in grapevines showed that applying 40 g ai/ha significantly controlled fungal diseases without adversely affecting the grape quality .

Effects on Soil Microbial Communities

The impact of this compound on soil health is a critical area of research, given its potential risks to non-target organisms.

- Microbial Biomass and Activity : A study focused on the effects of this compound at various application rates found that it significantly decreased soil microbial biomass and activity. The microbial properties assessed included microbial biomass carbon, basal respiration, and substrate-induced respiration. These parameters serve as bioindicators of soil health . The results indicated that while microbial activity was inhibited initially, some recovery occurred at lower application rates over time.

- Community Structure Changes : The application of this compound altered the structure of soil microbial communities. Specifically, there was a noted decrease in the ratio of gram-negative to gram-positive bacteria and an increase in the fungi-to-bacteria ratio following treatment . Such shifts can have long-term implications for soil fertility and ecosystem balance.

Environmental Impact Assessments

Given the widespread use of this compound, understanding its environmental fate is essential for risk assessments.

- Degradation Studies : Research has shown that this compound has a degradation half-life ranging from 69 to 87 days in soil, depending on the concentration applied . This persistence raises concerns about potential accumulation and long-term effects on soil health and water systems.

- Residue Levels : The European Food Safety Authority has reviewed maximum residue levels for this compound, highlighting its importance in ensuring food safety and environmental protection . Monitoring these levels helps mitigate risks associated with pesticide residues in food products.

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

作用機序

テトラコナゾールは、エルゴステロールの生合成に関与する酵素であるシトクロムP450 14-アルファ-デメチラーゼ(CYP51)を阻害することで、抗真菌効果を発揮します。 エルゴステロールは、真菌細胞膜の重要な構成要素であり、その枯渇は膜の構造と機能を破壊し、真菌の成長を阻害します . CYP51の阻害は、ラノステロールおよびその他のメチル化ステロールの蓄積をもたらし、真菌細胞膜の完全性をさらに損なうことになります .

類似の化合物との比較

テトラコナゾールは、トリゾール系殺菌剤のグループに属し、次のような他の化合物も含まれます。

- フルコナゾール

- イトラコナゾール

- プロピコナゾール

- ジフェノコナゾール

これらの類似の化合物と比較して、テトラコナゾールは、テトラフルオロエチルエーテル基を含むその特定の分子構造が特徴です。 この構造的特徴は、幅広いスペクトル活性を発揮し、幅広い真菌病原体に効果的に作用することに貢献しています . さらに、テトラコナゾールは、比較的低い耐性可能性を持つことが示されており、総合的病害虫管理戦略における貴重なツールとなっています .

類似化合物との比較

Tetraconazole is part of the triazole class of fungicides, which includes other compounds such as:

Compared to these similar compounds, this compound is unique in its specific molecular structure, which includes a tetrafluoroethyl ether group. This structural feature contributes to its broad-spectrum activity and effectiveness against a wide range of fungal pathogens . Additionally, this compound has been shown to have a relatively low resistance potential, making it a valuable tool in integrated pest management strategies .

生物活性

Tetraconazole is a widely utilized triazole fungicide, primarily effective against various fungal pathogens in agricultural practices. Its biological activity extends beyond its fungicidal properties, affecting soil microbial communities and potentially impacting non-target organisms. This article delves into the biological activity of this compound, highlighting its effects on microbial health, environmental persistence, and toxicological implications.

This compound acts by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism disrupts cell membrane integrity, leading to cell death in susceptible fungi. Its chemical structure allows for high efficacy against a broad spectrum of fungal pathogens, making it a preferred choice in agriculture.

Effects on Soil Microbial Communities

Recent studies have shown that this compound application significantly impacts soil microbial communities. A study evaluated the effects of this compound at varying concentrations (0.33 mg/kg, 1.00 mg/kg, and 3.33 mg/kg) on soil microorganisms. Key findings include:

- Microbial Biomass and Activity : this compound application resulted in decreased microbial biomass and activity. Specifically, basal respiration and substrate-induced respiration were inhibited at higher concentrations but showed signs of recovery at recommended field rates .

- Community Structure Changes : The application of this compound altered the structure of the microbial community, evidenced by shifts in the ratios of gram-negative to gram-positive bacteria and an increase in the fungi-to-bacteria ratio .

- Persistence in Soil : The degradation half-lives of this compound varied between 69 to 87 days depending on concentration, indicating its persistence in soil environments .

Environmental Fate and Persistence

This compound is characterized by its stability in various environmental conditions:

- Soil Metabolism : Studies indicate that this compound is resistant to aerobic soil metabolism, with half-lives exceeding one year under laboratory conditions .

- Aquatic Persistence : In aquatic environments, this compound also displays significant persistence, with half-lives ranging from 320 to 382 days depending on organic content .

- Photodegradation : The compound is subject to photodegradation in water, with identified photodegradates contributing to its environmental fate .

Toxicological Studies

Toxicological assessments have revealed potential risks associated with this compound exposure:

- Developmental Toxicity : In developmental toxicity studies conducted on rats, maternal toxicity was observed at doses that also induced developmental effects .

- Chronic Toxicity : Long-term studies indicated increased liver weights and hepatocyte enlargement at higher doses (640 ppm and above) in rats, with significant histopathological changes noted .

- NOEL Determination : The No Observed Effect Level (NOEL) for chronic exposure has been established at 10 ppm for various animal models .

Case Studies

Several case studies have highlighted the implications of this compound use:

- Greenhouse Crop Study : A dissipation study conducted on greenhouse cucumbers demonstrated that this compound residues persisted despite following recommended application procedures. This raised concerns about potential accumulation in food products .

- Clinical Efficacy Trials : While not directly related to environmental biology, clinical trials involving terconazole (a related compound) demonstrated effective treatment for vulvovaginal candidiasis, illustrating the broader antifungal applications of triazole compounds .

Summary Table of Key Findings

| Aspect | Findings |

|---|---|

| Mechanism | Inhibits ergosterol biosynthesis |

| Microbial Impact | Decreased biomass and altered community structure |

| Soil Persistence | Half-life > 1 year |

| Aquatic Persistence | Half-life 320-382 days |

| Developmental Toxicity | Maternal toxicity observed |

| Chronic Toxicity NOEL | 10 ppm |

特性

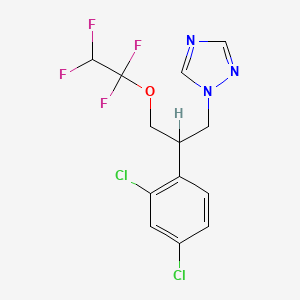

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDARGUHUSPFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034956 | |

| Record name | Tetraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 240 °C without boiling | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.432 at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.35X10-6 mm Hg at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, viscous liquid | |

CAS No. |

112281-77-3 | |

| Record name | Tetraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112281-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112281773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FGY868T0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Pour point 6 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tetraconazole?

A1: this compound, a triazole fungicide, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51) []. This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes [].

Q2: How does this compound binding to CYP51 affect fungal cells?

A2: By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to impaired cell membrane formation and function in fungi [, ]. This ultimately leads to growth inhibition and cell death [].

Q3: Are there differences in the way this compound enantiomers interact with CYP51?

A3: Yes, research shows that the R-(+)-enantiomer of this compound exhibits higher binding affinity to CYP51 compared to the S-(−)-enantiomer in both Ustilago maydis and Saccharomyces cerevisiae []. This difference in binding affinity contributes to the stereoselective fungicidal activity of this compound [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H12Cl2FN3O and a molecular weight of 304.15 g/mol.

Q5: How stable is this compound in different environmental conditions?

A5: Studies show this compound degrades relatively rapidly in various matrices:

- Sugar beets (foliage and roots): Half-life of 5 days [].

- Greenhouse cucumbers: Half-life of 7 days [].

- Watermelon: Half-life ranging from 1.36 to 1.55 days [].

Q6: Does processing of food affect this compound residues?

A6: Yes, processing can significantly reduce this compound levels:

- Winemaking: Negligible residues were found in wine due to fermentation and removal during must formation [].

- Onion processing: Boiling resulted in the most significant dissipation (76.9–92.6%) compared to stir-frying and pickling [].

Q7: Is there evidence of resistance development to this compound in fungi?

A7: Yes, studies have reported the emergence of this compound-resistant isolates in several fungal species:

- Cercospora beticola: Resistance development has been observed, with increasing EC50 values over time [, ].

- Stagonosporopsis citrulli: Widespread resistance to this compound, with most isolates exhibiting moderate to high resistance levels [].

- Leptosphaeria maculans: High variation factors and PCR results suggest the presence of resistant isolates [].

Q8: Does exposure to other fungicides affect this compound resistance?

A8: Yes, cross-resistance to other demethylation inhibitor (DMI) fungicides has been observed:

- Cercospora beticola: Isolates resistant to this compound also showed resistance to other DMIs like prothioconazole and difenoconazole [].

- Stagonosporopsis citrulli: High resistance to this compound correlated with resistance to other DMIs like flutriafol, difenoconazole, and prothioconazole [].

Q9: Can exposure to non-fungicidal pesticides induce this compound resistance?

A9: There is evidence suggesting this possibility:

- Alternaria alternata and Fusarium solani: Exposure to the herbicide clethodim led to increased tolerance to this compound in these fungi [].

Q10: What is known about the toxicity of this compound?

A10: While generally considered safe when used according to guidelines, studies have explored potential toxicological effects:

Q11: What analytical techniques are commonly employed for detecting and quantifying this compound?

A11: Several methods are available for this compound analysis:

- Gas chromatography (GC) with electron capture detection (ECD): Widely used for residue analysis in various matrices [, , , , , , , , ].

- Gas chromatography-tandem mass spectrometry (GC-MS/MS): Provides higher sensitivity and selectivity for residue analysis [].

- High-performance liquid chromatography (HPLC) with diode array detection (DAD): Used for enantioselective determination of this compound in various matrices [].

- Enzyme-linked immunosorbent assay (ELISA): Offers a rapid and sensitive method for detecting this compound in fruits and fruit juices [].

Q12: What is the environmental fate of this compound?

A12: Studies indicate that this compound can persist in different environmental compartments:

- Soil: Half-life ranging from 4.1 to 9.8 days [].

- Paddy water: Half-life ranging from 1.7 to 5.1 days [].

- Rice straw: Half-life ranging from 2.1 to 6.3 days [].

Q13: Are there methods to remove this compound from water?

A13: Research highlights the potential of nanomaterials for water treatment:

- Fe-doped TiO2 nanoparticles: Showed promising results in degrading this compound in water samples under direct sunlight [].

Q14: Are there any alternative fungicides to this compound for controlling fungal diseases?

A14: Yes, several alternative fungicides are available, including those belonging to different chemical classes:

- Strobilurins: Examples include azoxystrobin and kresoxim-methyl [, ].

- Succinate dehydrogenase inhibitors (SDHIs): Examples include boscalid and fluopyram [, ].

Q15: What are the advantages and disadvantages of using alternatives compared to this compound?

A15: Alternatives may have:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。